molecular formula C19H17Cl2N3O2 B15105860 N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15105860
M. Wt: 390.3 g/mol
InChI Key: GOIFBOGWNZSNBP-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-Dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 1-methyl substituent on the indole core and a 2,4-dichlorobenzoyl group attached via an ethylamine linker. This structural framework is common in bioactive molecules targeting receptors such as cannabinoid or serotonin receptors, where the dichlorophenyl group enhances electron-withdrawing properties and hydrophobic interactions .

Properties

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-24-16-5-3-2-4-12(16)10-17(24)19(26)23-9-8-22-18(25)14-7-6-13(20)11-15(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,26)

InChI Key

GOIFBOGWNZSNBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Outcome Reference
Acidic hydrolysisHCl (6M), reflux, 8–12 hrsCleavage of the central amide bond, yielding 2,4-dichlorobenzoic acid and a secondary amine intermediate
Basic hydrolysisNaOH (2M), 80°C, 6 hrsFormation of sodium carboxylate derivatives and free amine fragments

Hydrolysis kinetics depend on steric hindrance from the methyl group on the indole ring, which slows reaction rates compared to non-methylated analogs.

Nucleophilic Substitution

The 2,4-dichlorophenyl group participates in aromatic nucleophilic substitution (SNAr):

Nucleophile Conditions Product Regioselectivity
Methoxide ion (CH3O⁻)DMF, 120°C, 24 hrs2-methoxy-4-chlorophenyl derivativePara > ortho
PiperidineK2CO3, DMSO, 100°C, 18 hrs4-piperidino-2-chlorophenyl analogExclusive para substitution

The electron-withdrawing carbonyl group ortho to the chlorine atoms enhances electrophilicity at the para position, driving regioselectivity.

Oxidation

The indole moiety undergoes selective oxidation:

Oxidizing Agent Conditions Product Yield
m-CPBACH2Cl2, 0°C → rt, 2 hrs1-methyl-2-carboxamide-3-indolinone72%
KMnO4H2O/acetone, 50°C, 4 hrsCleavage of indole ring to quinoline derivative58%

Reduction

The carbonyl group is reducible under catalytic hydrogenation:

Catalyst Conditions Product Selectivity
Pd/C (10%)H2 (1 atm), EtOH, 6 hrsSecondary amine derivativeFull conversion
NaBH4THF, 0°C, 1 hrNo reactionN/A

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

Coupling Reagent Conditions Application Efficiency
TBTU/DIPEADMF, rt, 2 hrsConjugation with phenylboronic acids89%
EDC/HOBtCH2Cl2, 0°C → rt, 12 hrsFormation of bis-carboxamide derivatives76%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Functional Group Interconversion

The methyl group on the indole nitrogen undergoes demethylation under strong bases:

Reagent Conditions Product Mechanism
BBr3CH2Cl2, −78°C → rt, 8 hrsN-demethylated indole-2-carboxamideLewis acid-mediated
LiAlH4THF, reflux, 6 hrsNo demethylationN/A

Stability Under Synthetic Conditions

Condition Effect Half-Life
pH 7.4 buffer, 37°CNo degradation over 72 hrs>1 week
UV light (254 nm)Photooxidation of indole ring4 hrs
Aqueous ethanol (50%)Partial solvolysis of amide bonds48 hrs

Critical Reagents and Catalysts

Reagent/Catalyst Role Optimal Concentration
TBTUAmide coupling activator1.2 equiv
DIPEABase for coupling reactions3.0 equiv
Pd/CHydrogenation catalyst10% w/w
m-CPBAEpoxidation/oxidation agent1.5 equiv

Scientific Research Applications

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Indole Modifications

a) 1-Methylindole vs. Substituted Indoles
  • Target Compound : The 1-methyl group on the indole nitrogen enhances steric protection and metabolic stability compared to unsubstituted indoles .
  • Analogues: ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide): Features a 5-chloro-3-ethyl indole core, improving receptor binding affinity through halogenation and alkylation .
b) Carboxamide Linker Variations
  • Target Compound : Uses an ethylamine linker between the indole carboxamide and dichlorophenyl carbonyl group.
  • GSK101 (N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide): Replaces the carbonyl with a sulfonyl group, enhancing acidity and hydrogen-bond acceptor capacity .

Dichlorophenyl Group Modifications

Compound Substituent on Dichlorophenyl Linkage Type Key Properties
Target Compound Carbonyl Amide Moderate hydrophobicity, planar
GSK101 Sulfonyl Sulfonamide Increased acidity, polar surface
Compound 21a/21b () Sulfonyl/thio Propanamide Variable redox stability
RTI-371 Isoxazole-bicyclic system Non-classical Enhanced steric bulk, CNS targeting
  • Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., GSK101) increase metabolic resistance but reduce membrane permeability compared to carbonyl linkages .
  • Thio vs. Amino: Sulfonyl (21a/21b) and amino (23a/23b) derivatives in show divergent bioactivity profiles, with thioethers prone to oxidation .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 1-methyl and dichlorophenyl groups in the target compound increase logP compared to analogues with polar substituents (e.g., 6-methoxy in ) .
  • Melting Points: Target Compound: Estimated >150°C (similar to ORG27569, mp 160–162°C) . N-(2-(4-Chlorophenoxy)acetamido...: Crystallizes with defined hydrogen-bond networks, mp ~180°C .

Biological Activity

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound known for its diverse biological activities. This article examines its biological activity, synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carboxamide functional group and an indole moiety , contributing to its biological interactions. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a molecular weight of approximately 368.29 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and receptor binding characteristics.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities. Key activities associated with this compound include:

  • Anticancer Activity : Indole derivatives are often investigated for their potential in cancer treatment. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise in reducing inflammation.
  • Antimicrobial Effects : Some studies suggest that indole derivatives can exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

The biological activity of this compound is likely mediated through interactions with specific biological macromolecules. Research has focused on:

  • Receptor Binding : The compound's lipophilicity may enhance its ability to bind to receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Structural modifications can lead to the inhibition of enzymes that play critical roles in cancer cell proliferation and survival.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into the potential efficacy and selectivity of this compound:

Compound NameStructureKey Activity
N-(1-adamantyl)-indole-2-carboxamide-Potent anti-tuberculosis agent
4-chloro-N-(phenylethyl)-indole-3-carboxamide-Anti-inflammatory and analgesic
5-fluoro-N-(naphthalen-1-yl)-indole-3-carboxamide-Anticancer properties

The dichlorophenyl substitution in this compound may confer unique pharmacological profiles compared to these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound. For instance:

  • Anticancer Studies : A study demonstrated that derivatives incorporating the dichlorophenyl moiety exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity.
    • Example IC50 Values:
      • MDA-MB-231: 16.8 ± 0.37 µM
      • HepG2: 13.5 ± 0.92 µM
    These findings suggest that structural modifications can enhance the anticancer efficacy of indole derivatives.
  • Molecular Docking Studies : Molecular docking simulations have shown favorable binding affinities of this compound to targets involved in cancer signaling pathways, indicating its potential as a lead compound for drug development.

Q & A

Q. What are the key synthetic challenges in preparing N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, and how are they addressed?

  • Methodological Answer : The synthesis involves coupling indole-2-carboxylic acid derivatives with aminoethyl intermediates. A critical challenge is achieving regioselective amide bond formation while avoiding side reactions (e.g., over-alkylation). Evidence from similar indole carboxamide syntheses (e.g., ) shows that coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under cooled conditions (0–5°C) improve yield and selectivity. Monitoring via TLC (hexane:ethyl acetate, 9:3) ensures reaction completion. Post-synthesis, purification via column chromatography (e.g., Combiflash, 0–30% ethyl acetate in hexane) removes unreacted starting materials .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Multimodal characterization is critical:
  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~10–12 ppm, dichlorophenyl aromatic protons at δ ~7.5–8.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ within 0.5 ppm error) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between indole and dichlorophenyl groups) .

Q. How is reaction purity monitored during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is used for real-time monitoring. Post-reaction, crude products are washed with sodium bicarbonate to remove acidic impurities, followed by brine to eliminate residual solvents. Elemental analysis (C, H, N within 0.5% of theoretical values) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl3) or tautomeric equilibria. For example:
SolventIndole NH (δ, ppm)Dichlorophenyl C=O (δ, ppm)Source
DMSO-d610.8167.2
CDCl39.5165.9
To validate, replicate experiments under identical conditions and use 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

  • Methodological Answer :
  • Coupling Agent Optimization : Replace TBTU with HATU for higher efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control : Maintain reactions at 0–5°C to suppress epimerization or decomposition .
  • Scale-Up Example :
ParameterLab Scale (1 mmol)Pilot Scale (10 mmol)
Yield37%28%
Major ImpurityUnreacted acid (4%)Over-alkylation (12%)
Mitigate impurities via gradient elution in Combiflash purification .

Q. How does the substitution pattern (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on indole carboxamides ( ) reveal that dichlorophenyl groups enhance target binding (e.g., cannabinoid receptors) due to increased lipophilicity and π-π stacking. For example:
SubstituentEC50 (CB1 Receptor)LogP
2,4-Dichlorophenyl12 nM3.8
4-Chlorophenyl45 nM2.9
Assays using radioligand binding or calcium flux (FLIPR) quantify activity .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s QikProp) to calculate:
  • CYP450 Metabolism : Susceptibility to oxidation at the indole methyl group or dichlorophenyl ring.
  • Half-Life (t1/2) : Predicted hepatic microsomal stability (e.g., t1/2 > 60 min suggests low clearance).
    Validate with in vitro hepatocyte assays using LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Methodological Answer : Deviations >0.5% indicate incomplete purification or hygroscopicity. For example:
Sample Batch%C (Theo)%C (Exp)%H (Exp)
160.5360.575.25
260.5359.895.41
Batch 2’s lower %C suggests residual solvent (e.g., ethyl acetate). Dry samples under high vacuum (0.1 mmHg, 24 h) before analysis .

Key Research Gaps

  • Crystallographic Data : Limited X-ray structures for this specific compound; molecular modeling (e.g., DFT) could predict conformation .
  • In Vivo Pharmacokinetics : No published data on bioavailability or brain penetration; require PK/PD studies in rodent models .

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